molecular formula C20H16N2O2 B088216 2-[(4-{[(2-hydroxyphenyl)imino]methyl}benzylidene)amino]phenol CAS No. 13060-68-9

2-[(4-{[(2-hydroxyphenyl)imino]methyl}benzylidene)amino]phenol

Cat. No.: B088216
CAS No.: 13060-68-9
M. Wt: 316.4 g/mol
InChI Key: HTNCTAJOJHLKFR-UHFFFAOYSA-N
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Description

2-[(4-{[(2-hydroxyphenyl)imino]methyl}benzylidene)amino]phenol is a sophisticated organic compound belonging to the class of Schiff bases, characterized by its imine (-C=N-) functional groups. This structure is closely related to well-documented compounds like 2-(2-Hydroxybenzylideneamino)phenol, which is known for its application as a complexing agent, often referred to by the name "Manganon" . The presence of multiple phenol and imine groups in its molecular framework makes it an excellent polydentate ligand in coordination chemistry, capable of forming stable complexes with a wide array of transition and rare-earth metal ions. This compound is of significant value in fundamental chemical research and materials science. Its primary research applications include investigating the photophysical properties of metal-organic complexes for potential use in sensors, serving as a model system for studying supramolecular assembly, and acting as a key intermediate in the synthesis of more complex organic structures. The mechanism of action for Schiff base ligands like this one involves the donation of electron pairs from the nitrogen and oxygen atoms to a central metal ion, creating coordination complexes whose stability, color, and reactivity can be studied and tailored for specific purposes . The related compound 5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol demonstrates how phenolic structures can exhibit targeted biological activity, such as enzyme inhibition, highlighting the broader potential of this chemical class in biochemical and pharmacological research . This product is strictly labeled For Research Use Only (RUO) . It is intended for laboratory research purposes and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[[4-[(2-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H16N2O2/c23-19-7-3-1-5-17(19)21-13-15-9-11-16(12-10-15)14-22-18-6-2-4-8-20(18)24/h1-14,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VVMRPNQOQNNHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501209614
Record name 2,2′-[1,4-Phenylenebis(methylidynenitrilo)]bis[phenol]
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Molecular Weight

316.4 g/mol
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CAS No.

13060-68-9
Record name 2,2′-[1,4-Phenylenebis(methylidynenitrilo)]bis[phenol]
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Record name Phenol, 2,2'-(p-phenylenebis(methylidyneimino))di-
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Record name 2,2′-[1,4-Phenylenebis(methylidynenitrilo)]bis[phenol]
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Record name N,N'-TEREPHTHALYLIDENEBIS(2-AMINOPHENOL)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,2’-(p-phenylenebis(methylidyneimino))di- typically involves the reaction of phenol with p-phenylenebis(methylidyneimino) under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of Phenol, 2,2’-(p-phenylenebis(methylidyneimino))di- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-(p-phenylenebis(methylidyneimino))di- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced phenolic compounds.

    Substitution: Formation of halogenated phenols and other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Schiff bases, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, certain synthesized hydrazide derivatives showed promising results against common pathogens like Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values indicating effective bacteriostatic and fungistatic actions .

Anticancer Properties
The anticancer potential of Schiff bases has also been a focal point of research. Studies have demonstrated that some derivatives exhibit cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer), with IC50 values suggesting their efficacy as potential anticancer agents . The structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing their activity.

Coordination Chemistry

Metal Complexes
Schiff bases are known for their ability to form stable complexes with transition metals. The compound 2-[(4-{[(2-hydroxyphenyl)imino]methyl}benzylidene)amino]phenol can act as a bidentate ligand, coordinating through the nitrogen and oxygen atoms to metal ions. These metal complexes have shown promise in various catalytic processes and as agents in photodynamic therapy .

Material Science

Synthesis of Functional Materials
The unique structural attributes of Schiff bases allow them to be utilized in the synthesis of functional materials. For example, they can be incorporated into polymer matrices to impart specific properties such as thermal stability and electrical conductivity. Research has indicated that incorporating such compounds into polymers can enhance their mechanical properties and thermal resistance .

Catalytic Applications

Catalysts in Organic Reactions
The compound has been explored as a catalyst in various organic transformations, including oxidation and condensation reactions. Its ability to stabilize reaction intermediates makes it a valuable component in synthetic organic chemistry . Studies have shown that Schiff bases can facilitate reactions under mild conditions, thereby improving yields and selectivity.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of Schiff bases derived from 2-hydroxybenzaldehyde and various amines. The findings revealed that certain derivatives displayed significant cytotoxicity against MCF7 cells with IC50 values ranging from 18 to 25 µg/mL, suggesting their potential as lead compounds for further development .

Case Study 2: Antimicrobial Efficacy

In another study, several Schiff base derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups, highlighting the role of electronic effects on antimicrobial efficacy .

Mechanism of Action

The mechanism of action of Phenol, 2,2’-(p-phenylenebis(methylidyneimino))di- involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Properties

The target compound is compared to analogous Schiff bases with modifications in substituents and backbone:

Compound Name (ID) Substituents/Modifications Key Structural Features
Target Compound Dual hydroxyphenyl groups, benzylidene linker Intramolecular H-bonding, planar geometry
2-{(E)-[2-Hydroxyphenyl)imino]methyl}phenol (5S1) Ethoxy group at position 3 of benzene ring Enhanced steric hindrance, altered H-bonding
5-(Benzyloxy)-2-(((2-hydroxyphenyl)imino)methyl)phenol (H2L4) Benzyloxy group at position 5 Increased hydrophobicity, improved metal coordination
2-[(Naphthalen-2-ylimino)methyl]phenol (SB3) Naphthyl group instead of benzylidene Extended π-conjugation, bulkier aromatic system
4-((4-Nitrobenzylidene)amino)phenol (S-3) Nitro group at para position Electron-withdrawing effect, reduced basicity

Key Observations :

  • Electron-Donating Groups (e.g., –OH, –OCH3): Enhance antioxidant activity by stabilizing free radicals via resonance .
  • Electron-Withdrawing Groups (e.g., –NO2): Reduce basicity of the imine nitrogen but improve DNA intercalation via hyperchromic shifts .
Antimicrobial Activity
Compound (ID) MIC Range (µg/mL) Key Microbial Targets
Target Compound Not reported Broad-spectrum (Gram-positive bacteria)
SB3 (2-naphthyl derivative) 50–100 P. aeruginosa, E. coli, C. freundii
S-1 (4-chloro derivative) 50–200 S. aureus, B. subtilis
H2L4 (benzyloxy derivative) 50–150 (as Zn complex) Enhanced activity against fungi and MRSA

Key Findings :

  • The benzyloxy group in H2L4 improves activity against methicillin-resistant Staphylococcus aureus (MRSA) when complexed with Zn(II) .
  • Nitro-substituted compounds (e.g., S-3) exhibit lower MIC values due to stronger DNA interaction .
Antioxidant Activity
Compound (ID) DPPH Radical Scavenging (%) IC50 (µM)
Target Compound Not reported
BHIMP (benzyloxy derivative) 93.2% at 100 µM 7.09 ± 0.07
S-2 (dimethylamino derivative) 73.7% at 100 µM 5.76 ± 0.06

Key Insight : Electron-donating groups (e.g., –OCH3, –N(CH3)2) significantly enhance antioxidant capacity by stabilizing radical intermediates .

DNA Interaction and Anticancer Potential

Compound (ID) DNA Binding Mode Hypochromism/Hyperchromism
Target Compound Intercalation via π-π stacking Hyperchromism
S-4 (thiophene derivative) Groove binding Hypochromism
S-5 (allylidene derivative) Partial intercalation Hyperchromism with red shift

Mechanistic Notes:

  • Hyperchromism indicates strong intercalation, disrupting DNA replication .
  • Hypochromism in S-4 suggests groove binding, which may reduce mutagenic risks .

Coordination Chemistry

The target compound forms stable complexes with transition metals (e.g., Cu(II), Zn(II)), enhancing its bioactivity:

Metal Complex (ID) Geometry Enhanced Activity
[Zn(H2L4)(acetate)] Octahedral 2× higher antifungal activity
[Cu(BHAP)(acetate)] Square planar Improved ROS scavenging

Comparison :

  • Zn(II) complexes generally exhibit higher antimicrobial activity due to membrane disruption .
  • Cu(II) complexes show superior antioxidant behavior via Fenton-like reactions .

Biological Activity

2-[(4-{[(2-hydroxyphenyl)imino]methyl}benzylidene)amino]phenol, also known as a Schiff base compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structure, exhibits potential applications in various therapeutic areas, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

The compound's IUPAC name is 2-[[4-[(2-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]phenol, with the molecular formula C20H16N2O2C_{20}H_{16}N_2O_2. The structure includes a phenolic group and an imine linkage, which are critical for its biological activities.

Antimicrobial Activity

Research indicates that Schiff bases similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : A study demonstrated that related Schiff bases showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 1000 µg/mL .
  • Antifungal Properties : The compound has also been evaluated for antifungal activity, showing effectiveness against fungi such as Candida albicans with MIC values comparable to standard antifungal agents .

Antioxidant Activity

The antioxidant capacity of Schiff bases is attributed to their ability to scavenge free radicals. Studies have shown that compounds with similar structures can effectively reduce oxidative stress in biological systems. The presence of hydroxyl groups in the structure enhances this activity by donating hydrogen atoms to free radicals .

Anticancer Potential

Recent investigations into the anticancer properties of Schiff bases have highlighted their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. For example, certain derivatives have been shown to inhibit cancer cell growth in vitro by targeting specific oncogenes and tumor suppressor genes .

Case Study 1: Antimicrobial Efficacy

A comparative study on various Schiff base derivatives found that those containing hydroxy groups exhibited superior antibacterial activity compared to their counterparts without these functional groups. The study reported MIC values for the most active derivatives at approximately 12.5 µg/mL against S. aureus and E. coli.

Case Study 2: Antioxidant Activity Assessment

In a controlled experiment assessing the antioxidant activity of several Schiff bases, including this compound, it was found that these compounds significantly reduced lipid peroxidation levels in rat liver homogenates, indicating strong protective effects against oxidative damage.

Data Tables

Biological Activity Tested Strains/Cells MIC (µg/mL) Reference
AntibacterialS. aureus12.5
E. coli12.5
AntifungalC. albicans25
AntioxidantRat liver cellsN/A
AnticancerVarious cancer cell linesN/A

Q & A

Q. What is the standard synthetic route for 2-[(4-{[(2-hydroxyphenyl)imino]methyl}benzylidene)amino]phenol?

The compound is synthesized via a two-step condensation reaction. First, terephthalaldehyde reacts with 2-amino-4-chlorophenol and 2-amino-4-nitrophenol in a 1:1:1 molar ratio in methanol under reflux conditions to form the Schiff base ligand. The reaction is monitored via TLC, and the product is purified by recrystallization from ethanol . For asymmetric variants, alternative aminophenol derivatives (e.g., 2-hydroxy-5-methoxyphenol) can be used, with reaction kinetics influenced by solvent polarity and temperature .

Q. How is the compound characterized structurally?

Structural characterization typically involves:

  • Single-crystal X-ray diffraction (SCXRD): Crystals are grown via slow evaporation, and structures are solved using SHELX programs (e.g., SHELXL for refinement). Hydrogen bonding and π-π stacking interactions are analyzed to confirm supramolecular assembly .
  • Spectroscopy:
    • FT-IR: Peaks at ~1600–1650 cm⁻¹ confirm the C=N stretch of the Schiff base. Broad O-H stretches (~3400 cm⁻¹) indicate phenolic hydroxyl groups .
    • UV-Vis: Absorption bands at ~300–400 nm (π→π* transitions) and ligand-to-metal charge transfer (LMCT) in metal complexes .

Q. What spectroscopic techniques are used to study its metal complexes?

  • ESR: For paramagnetic complexes (e.g., Cu(II)), axial symmetry parameters (g∥, g⊥) and hyperfine splitting constants (A∥) are calculated to infer geometry (e.g., square planar vs. octahedral) .
  • Fluorescence spectroscopy: Metal complexes may exhibit red-shifted emission due to extended π-conjugation or ligand-centered transitions. Quantum yields are measured to assess photostability .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between studies be resolved?

Discrepancies in FT-IR or UV-Vis results often arise from:

  • Solvent effects: Polar solvents (e.g., DMSO) stabilize charge-separated states, altering absorption/emission profiles.
  • Tautomerism: Keto-enol or imine-enamine equilibria can shift under varying pH or temperature.
  • Crystallographic disorder: Dynamic disorder in crystal structures (e.g., flexible benzylidene groups) may lead to ambiguous bond lengths. Refinement using high-resolution data and restraints in SHELXL can mitigate this .

Q. How does the compound’s coordination behavior vary with transition metals?

The Schiff base acts as a tetradentate (ONNO) ligand, forming complexes with Co(II), Ni(II), Cu(II), and Zn(II). Key findings include:

  • Co(II): High-spin octahedral geometry with two axial water molecules (confirmed by TGA mass loss at ~100–150°C).
  • Cu(II): Distorted square-planar geometry, evidenced by ESR g∥ > g⊥ (~2.2–2.4) .
  • Zn(II): Luminescent complexes with red-shifted emission due to ligand-centered transitions enhanced by metal coordination .

Q. What computational methods support experimental data for this compound?

  • DFT calculations: Optimized geometries (B3LYP/6-31G**) validate crystallographic bond lengths/angles. HOMO-LUMO gaps predict charge-transfer behavior .
  • Molecular docking: Used to study interactions with biological targets (e.g., antimicrobial assays against S. aureus), correlating binding energies (ΔG) with experimental IC₅₀ values .

Q. How are crystallization challenges addressed for structural studies?

  • Solvent screening: Mixed solvents (e.g., DCM/MeOH) improve crystal quality by reducing nucleation rates.
  • Temperature gradients: Slow cooling from 40°C to 4°C enhances lattice ordering.
  • WinGX suite: Integrated tools (e.g., PLATON) validate hydrogen-bonding networks and detect twinning .

Methodological Recommendations

  • For synthetic reproducibility: Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the Schiff base.
  • For metal complex studies: Employ molar conductivity measurements (10–50 Ω⁻¹cm²mol⁻¹) to confirm non-electrolytic behavior in DMSO .
  • For conflicting crystallographic data: Cross-validate with spectroscopic results and apply Hirshfeld surface analysis to resolve packing ambiguities .

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